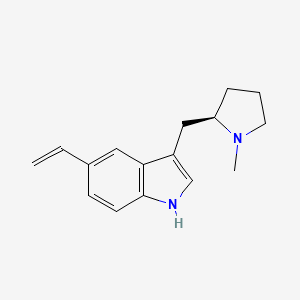

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole

Description

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is a chiral compound featuring a vinyl group and a pyrrolidine ring attached to an indole core

Properties

CAS No. |

209682-80-4 |

|---|---|

Molecular Formula |

C₁₆H₂₀N₂ |

Molecular Weight |

240.34 |

Synonyms |

5-Ethenyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

Pyrrolidine Attachment: The N-methylpyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with N-methylpyrrolidine under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the Heck reaction and automated systems for the nucleophilic substitution step. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The indole nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

Oxidation: Epoxides, diols

Reduction: Ethyl-substituted indole

Substitution: N-alkylated or N-acylated indole derivatives

Scientific Research Applications

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The vinyl and pyrrolidine groups can further modulate the binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Indole: The parent compound, which lacks the vinyl and pyrrolidine groups.

N-methylpyrrolidine: A simpler compound with only the pyrrolidine ring.

5-vinylindole: An indole derivative with only the vinyl group.

Uniqueness

®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is unique due to the combination of the vinyl and pyrrolidine groups attached to the indole core. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.